tert-Butyl 6-oxo-1-azaspiro[3.5]nonane-1-carboxylate
Description
tert-Butyl 6-oxo-1-azaspiro[35]nonane-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₁NO₃ It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 6-oxo-1-azaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-7-13(14)6-4-5-10(15)9-13/h4-9H2,1-3H3 |
InChI Key |
SFPUOYBPDKGTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCCC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-oxo-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-oxo-1-azaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Scientific Research Applications
tert-Butyl 6-oxo-1-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxo-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate
- tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
tert-Butyl 6-oxo-1-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
